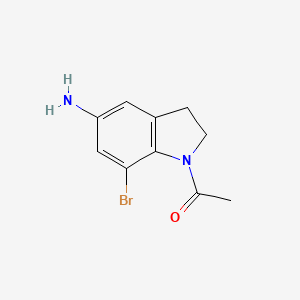

1-Acetyl-7-bromoindolin-5-amine

説明

Significance of Indoline (B122111) and Indole (B1671886) Cores in Chemical Biology and Medicinal Chemistry

The indole nucleus and its reduced form, indoline, are considered "privileged scaffolds" in drug discovery. This status is due to their prevalence in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities. ijpsr.comijpsr.com The unique molecular framework of the indole core allows it to mimic the structure of peptides and bind reversibly to various enzymes and receptors within the body. ijpsr.comresearchgate.net This versatility has led to the development of indole and indoline derivatives as potent agents for treating a multitude of conditions. purkh.com

Their biological significance is vast, with derivatives showing promise as anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and antioxidant agents. researchgate.netnih.gov The ability of these scaffolds to interact with multiple biological targets, such as protein kinases, tubulin, and G-protein-coupled receptors, makes them exceptionally valuable starting points for the design of novel therapeutics. mdpi.comnih.gov

Historical Context of Indoline and Indole Derivatives in Research

The history of indole chemistry dates back to 1866, when Adolf von Baeyer and C. A. Knop first named the compound. tandfonline.com Baeyer later reported the first synthetic preparation of indole itself. tandfonline.com Historically, the significance of the indole scaffold was cemented by its presence in essential natural molecules. Tryptophan, one of the essential amino acids, features an indole ring and serves as a biosynthetic precursor to vital compounds like the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin. nih.govnih.gov

In pharmacology, one of the earliest prominent examples of an indole-based drug is the alkaloid reserpine, isolated from the Rauwolfia plant, which was used as an antihypertensive and antipsychotic agent. nih.gov These early discoveries paved the way for extensive research, leading to a deep understanding of how the indole structure contributes to biological activity and establishing it as a central theme in medicinal chemistry. nih.gov

Current Trends in Indoline and Indole Derivative Research for Novel Bioactive Compounds

Contemporary research on indole and indoline derivatives is focused on creating highly specific and potent therapeutic agents while minimizing side effects. A major trend involves the design of molecules that target key inflammatory pathways, such as NF-κB and COX-2, to develop new treatments for chronic inflammatory diseases. mdpi.comnih.gov Researchers are also exploring dual inhibitors of COX and LOX enzymes to reduce the gastrointestinal issues associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

In oncology, novel indole derivatives are being developed to target tubulin and other proteins involved in cancer cell proliferation, building on the legacy of indole-based vinca (B1221190) alkaloids. mdpi.com Furthermore, there is a significant push towards overcoming drug resistance. Studies have shown that new indole derivatives can be effective against drug-resistant cancer cells and microbial pathogens. mdpi.comnih.gov The field is also embracing "green chemistry," with an increasing number of studies utilizing environmentally friendly methods like microwave-assisted synthesis to create these valuable compounds more efficiently and sustainably. tandfonline.comresearchgate.net

The Role of Halogenated Indolines in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a scaffold like indoline is a powerful tool in SAR optimization.

Halogenation can influence a compound's properties in several key ways:

Lipophilicity: Halogens can increase a molecule's fat-solubility, which can affect its ability to cross cell membranes and its pharmacokinetic profile.

Electronic Effects: The electron-withdrawing nature of halogens can alter the electron distribution in the aromatic ring, influencing how the molecule binds to its target protein.

Metabolic Stability: Introducing a halogen at a site prone to metabolic breakdown can block this process, increasing the drug's half-life in the body.

Binding Interactions: Halogen atoms can form specific "halogen bonds" with protein residues, providing an additional anchor point to enhance binding affinity and selectivity.

Synthetic Handle: A halogen, particularly bromine or iodine, provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of related compounds for further testing. nih.gov

SAR studies on various indole-based compounds, such as inhibitors of the H4 receptor or Hepatitis C virus, demonstrate that the position and type of substituent are crucial for potency and selectivity. nih.govresearchgate.net Therefore, halogenated indolines are highly valuable intermediates in the quest to fine-tune the activity of new drug candidates.

Overview of 1-Acetyl-7-bromoindolin-5-amine within the Broader Indoline Research Landscape

The compound this compound is a specific, functionalized indoline derivative. While it is not an end-product drug, its structure makes it a highly valuable building block in the synthesis of more complex, potentially bioactive molecules. An analysis of its structure reveals its utility:

Indoline Core: Provides the fundamental heterocyclic scaffold known for its biological relevance.

1-Acetyl Group: The acetyl group protects the nitrogen atom of the indoline ring, influencing its electronic properties and reactivity.

5-Amine Group: The primary amine (-NH2) is a key functional group that can be readily modified to introduce a wide variety of other chemical moieties, serving as a crucial attachment point for building out the molecular structure.

7-Bromo Group: As discussed in the context of SAR, the bromine atom significantly influences the molecule's electronic character and serves as an excellent synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the attachment of other complex fragments.

This trifunctionalized pattern makes this compound a versatile intermediate for creating libraries of novel compounds for screening in drug discovery programs. Its strategic placement of reactive and modulating groups allows medicinal chemists to systematically explore the chemical space around the indoline core to develop new therapeutic agents.

Chemical Compound Data

Below are tables detailing the properties of the primary compound of focus and other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | synquestlabs.comguidechem.com |

| CAS Number | 858193-23-4 | synquestlabs.comguidechem.com |

| Molecular Formula | C10H11BrN2O | synquestlabs.comsigmaaldrich.com |

| Molecular Weight | 255.11 g/mol | synquestlabs.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | DSPOGIZSYHNAPN-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-amino-7-bromo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPOGIZSYHNAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646830 | |

| Record name | 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858193-23-4 | |

| Record name | 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-7-bromoindolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Acetyl 7 Bromoindolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmationrsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within 1-Acetyl-7-bromoindolin-5-amine can be determined.

Proton (¹H) NMR Analysis of Indoline (B122111) Ring Systemsrsc.orgrsc.org

Proton NMR (¹H NMR) spectroscopy is particularly informative for elucidating the structure of the indoline ring system. The chemical shifts of the protons are influenced by their local electronic environment. In the case of this compound, the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the five-membered ring will exhibit distinct signals.

The protons on the indoline ring system typically appear in specific regions of the ¹H NMR spectrum. The aromatic protons are expected to resonate in the downfield region (typically δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the bromine atom and the amine group will further influence the exact chemical shifts of the aromatic protons. The aliphatic protons of the indoline ring, specifically the two methylene (B1212753) groups (-CH₂-), will appear in the upfield region of the spectrum. The acetyl group protons (-COCH₃) will present as a singlet, typically in the range of δ 2.0-2.5 ppm.

Interactive ¹H NMR Data Table for a Related Indoline System

While specific data for this compound is not publicly available, the following table for a similar indoline derivative illustrates the expected chemical shift ranges.

| Proton | Multiplicity | Chemical Shift (δ) ppm |

| Aromatic CH | m | 6.50-6.62 |

| Acetyl CH₃ | s | ~2.1 |

| Indoline CH₂ | t | ~3.0 |

| Indoline CH₂ | t | ~4.0 |

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet. This data is illustrative for a related indoline structure and may not represent the exact values for this compound.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignmentrsc.orgorganicchemistrydata.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the δ 165-180 ppm region. wisc.edu The aromatic carbons will resonate in the approximate range of δ 110-150 ppm. The specific chemical shifts will be influenced by the bromo and amino substituents. The carbon attached to the bromine atom will be shifted to a higher field compared to the other aromatic carbons due to the halogen's shielding effect. The aliphatic carbons of the indoline ring will appear in the upfield region, typically between δ 20-60 ppm.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistryrsc.orgresearchgate.net

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. It would be used to confirm the connectivity between the adjacent methylene protons in the indoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the point of attachment of the acetyl group to the nitrogen atom and for confirming the positions of the bromine and amine substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.orguni.lu

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound. The empirical formula for this compound is C₁₀H₁₁BrN₂O. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The theoretical monoisotopic mass can be calculated and compared to the experimentally determined value from HRMS to confirm the molecular formula with a high degree of confidence.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 255.01276 |

| [M+Na]⁺ | 276.99470 |

Table data predicted by computational models. uni.lu

Fragmentation Patterns and Structural Informationlibretexts.orglibretexts.orgyoutube.com

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information. Common fragmentation pathways for compounds containing an amine and an acetyl group include:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgyoutube.com

Loss of the Acetyl Group: The loss of the acetyl group (CH₃CO•) as a neutral radical is another likely fragmentation pathway.

Cleavage of the Indoline Ring: The five-membered ring of the indoline system may also undergo fragmentation.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, further confirming the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a critical analytical technique for identifying the functional groups present in a molecule. For this compound, an IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features.

Based on the known structure, the following peaks would be anticipated:

N-H Stretching: The primary amine (-NH2) group would typically exhibit two distinct bands in the region of 3400-3250 cm⁻¹. The asymmetric stretch appears at a higher wavenumber, while the symmetric stretch is found at a lower wavenumber.

C=O Stretching: The acetyl group's carbonyl (C=O) stretch is expected to produce a strong absorption band in the range of 1680-1630 cm⁻¹, characteristic of an amide.

C-N Stretching: The stretching vibrations of the C-N bonds in the indoline ring and the amide group would likely appear in the fingerprint region, typically between 1350 cm⁻¹ and 1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The benzene ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond would give rise to a stretching vibration at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Hypothetical IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3400 | Medium |

| N-H Stretch (symmetric) | ~3300 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Weak |

| C=O Stretch (Amide) | ~1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |

| C-N Stretch | 1350-1000 | Medium |

| C-Br Stretch | 600-500 | Medium-Strong |

Note: This table is predictive and not based on experimentally recorded data.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic analysis of this compound would provide invaluable data. The five-membered indoline ring would be expected to adopt an envelope or twisted conformation. Key parameters of interest would include the bond lengths of the C-Br, C=O, and C-N bonds, as well as the bond angles within the bicyclic system. The planarity of the amide group and the orientation of the acetyl group relative to the indoline ring would be determined by the relevant dihedral angles.

Predicted Bond Parameters for this compound

| Bond/Angle | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.23 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-N (Amide) Bond Length | ~1.35 Å |

| C-N (Indoline) Bond Length | ~1.47 Å |

| C-N-C (Amide) Angle | ~120° |

| Angles within Benzene Ring | ~120° |

Note: These values are estimations based on typical bond lengths and angles for similar structural motifs and are not derived from experimental data for the title compound.

Examination of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound arrange themselves in a crystal lattice is dictated by intermolecular forces. Hydrogen bonding would be expected to be a dominant interaction, with the primary amine (-NH2) group acting as a hydrogen bond donor and the carbonyl oxygen of the acetyl group serving as a hydrogen bond acceptor. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. Pi-stacking interactions between the aromatic rings of adjacent molecules might also play a role in the crystal packing.

Chromatographic Techniques for Purity Assessment

To ensure the quality and reliability of any chemical compound for research, its purity must be rigorously assessed. Chromatographic techniques are the primary methods for this purpose. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable, likely coupled with a mass spectrometry (MS) detector for definitive identification.

In a hypothetical HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid, would likely be employed. The purity would be determined by the area percentage of the main peak in the chromatogram. Thin-Layer Chromatography (TLC) would also serve as a rapid and simple method for monitoring reaction progress during its synthesis and for a preliminary purity check.

Computational and Theoretical Chemistry Studies of 1 Acetyl 7 Bromoindolin 5 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular structure, and energy.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more polarizable and reactive. A theoretical FMO analysis of 1-Acetyl-7-bromoindolin-5-amine would map the distribution of these orbitals across the molecule, identifying the specific atoms (like the amine nitrogen or regions of the aromatic ring) that are the primary sites for electron donation or acceptance.

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution on a molecule's surface. This analysis is crucial for understanding intermolecular interactions, including how a molecule will interact with other molecules or biological targets. The ESP map uses a color scale to denote different charge regions: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. For this compound, one would anticipate negative potential around the carbonyl oxygen and the amine group, with positive potential near the amine hydrogens.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader set of computational techniques used to simulate and predict the behavior of molecules. These methods are particularly valuable in drug discovery and materials science.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformations) of a molecule and determining their relative energies. The indoline (B122111) ring system is not perfectly flat, and the acetyl group can rotate, leading to various possible conformers. A computational study would map the potential energy surface, identifying low-energy, stable conformations and the energy barriers between them. This information is vital as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

Prediction of Binding Modes and Interactions with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a large molecule, typically a protein or enzyme. Indoline scaffolds are present in many biologically active compounds, suggesting that this molecule could be of interest as an inhibitor for various enzymes.

A docking study would involve computationally placing the molecule into the binding site of a selected protein target. The simulation would then calculate the most likely binding pose and estimate the binding affinity (often as a "docking score" in kcal/mol). The analysis would also detail the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, or halogen bonds (involving the bromine atom)—that stabilize the ligand-protein complex. Such a study could, for example, predict whether this compound could effectively bind to targets like kinases or other enzymes implicated in disease.

Hypothetical Docking Study Results (Illustrative)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | Asp145 | Hydrogen Bond (with amine) |

| Phe80 | Pi-Pi Stacking (with indole (B1671886) ring) |

Note: This table is a fictional representation of what a molecular docking study might reveal and is not based on actual experimental or computational data.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry has emerged as an indispensable tool in modern drug discovery, enabling the exploration of structure-activity relationships (SAR) at a molecular level. For the indoline scaffold, characteristic of this compound, a variety of computational methods are employed to predict biological activity and guide the design of new, more potent derivatives. These approaches are broadly categorized into Quantitative Structure-Activity Relationship (QSAR) modeling, ligand-based drug design, and structure-based drug design.

QSAR Modeling for Indoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For indoline and its parent indole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.

In a typical QSAR study, a dataset of indoline derivatives with known biological activities (e.g., IC₅₀ values) is used. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity.

For instance, a study on indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors developed a QSAR model to predict the inhibitory activity (pIC₅₀). nih.gov This model utilized specific molecular descriptors to understand the structural requirements for potent CK2 inhibition. nih.gov Similarly, 2D QSAR modeling has been applied to novel 1H-3-indolyl derivatives to predict their antioxidant activity. mdpi.com Another study focused on indolyl isoxazoline (B3343090) derivatives employed 3D QSAR using k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to elucidate the steric and electrostatic requirements for anti-inflammatory activity. wisdomlib.org The insights gained from such models are crucial for designing new indoline-based compounds with enhanced efficacy.

A QSAR study on benzofuran (B130515) and indole derivatives targeting histone lysine (B10760008) methyl transferase (HKMT) successfully developed a predictive model using descriptors like minHBint4 and Wlambdal.unity. eurjchem.com This model demonstrated high robustness and predictive power, enabling the design of new molecules with improved biological activity. eurjchem.com

Table 1: Examples of QSAR Studies on Indole/Indoline Derivatives

| Derivative Class | Therapeutic Target | QSAR Method | Key Findings | Reference |

| Indeno[1,2-b]indoles | Casein Kinase II (CK2) | Not Specified | Developed a reliable QSAR model to predict pIC₅₀ values. | nih.gov |

| 1H-3-Indolyl derivatives | Antioxidant (ABTS radical scavenging) | 2D QSAR | Recommended promising candidates for in vitro investigation. | mdpi.com |

| Indolyl isoxazoline derivatives | Anti-inflammatory | 3D QSAR (kNN-MFA) | Highlighted steric and electrostatic requirements for activity. | wisdomlib.org |

| Benzofuran and indole derivatives | Histone Lysine Methyl Transferase (HKMT) | Multiple Linear Regression (MLR) | Identified key descriptors and designed new potent inhibitors. | eurjchem.com |

Ligand-Based and Structure-Based Drug Design Principles Applied to Indolines

Beyond QSAR, ligand-based and structure-based drug design are fundamental computational strategies for discovering and optimizing new drug candidates. These principles are widely applied to the indoline scaffold to explore its potential against various biological targets.

Ligand-Based Drug Design

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. The principle is that molecules with similar structures are likely to have similar biological activities.

For indoline derivatives, LBDD methods can involve pharmacophore modeling and 3D shape similarity searching. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits.

For example, the design of novel indole-based compounds as anti-Alzheimer's and anti-neuroinflammatory agents utilized a multi-target-directed ligand (MTDL) strategy, drawing inspiration from the structures of known drugs like donepezil (B133215) and indomethacin. nih.gov

Structure-Based Drug Design

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available, typically determined through X-ray crystallography or cryo-electron microscopy. This approach allows for the rational design of ligands that can fit precisely into the binding site of the target.

Molecular docking is a key technique in SBDD. It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The binding affinity is then estimated using a scoring function. This information helps in understanding the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

In the development of indoline-based dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, in silico analysis, including molecular docking, was used to identify an initial hit compound from an in-house library. acs.org Subsequent structural modifications and docking studies helped in understanding the structure-activity relationship clues for dual inhibition. acs.org Similarly, docking studies were performed for newly designed indole derivatives to propose their mechanism of action as promising cytochrome c peroxidase inhibitors. mdpi.com

The discovery of indoline-2-carboxamide derivatives as inhibitors of Trypanosoma brucei also benefited from computational approaches, starting from a screening of a focused protease library. acs.org

Table 2: Application of Drug Design Principles to Indoline/Indole Derivatives

| Design Principle | Therapeutic Target/Application | Key Computational Method | Outcome | Reference |

| Structure-Based | 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) | Molecular Docking | Identification of hit compound and SAR elucidation for dual inhibition. | acs.org |

| Ligand-Based (MTDL) | Anti-Alzheimer's and Anti-neuroinflammatory | Pharmacophore-based design | Design of novel indole derivatives with dual activity. | nih.gov |

| Structure-Based | Cytochrome c Peroxidase | Molecular Docking | Proposed mechanism of action for antioxidant activity. | mdpi.com |

| Ligand-Based (Screening) | Trypanosoma brucei | Phenotypic screening of a focused library | Identification of a novel class of inhibitors. | acs.org |

Derivatization and Functionalization Strategies for 1 Acetyl 7 Bromoindolin 5 Amine Scaffold

Modification at the Amine Functionality (C-5 Position)

The primary amine group at the C-5 position of 1-acetyl-7-bromoindolin-5-amine is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Amidation and Sulfonamidation Reactions

The primary amine at C-5 can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(1-acetyl-7-bromoindolin-5-yl)acetamide |

| This compound | Benzoyl chloride | N-(1-acetyl-7-bromoindolin-5-yl)benzamide |

| This compound | Methanesulfonyl chloride | N-(1-acetyl-7-bromoindolin-5-yl)methanesulfonamide |

Alkylation and Arylation of the Amine

Direct N-alkylation of the C-5 amine can be achieved using alkyl halides, although overalkylation can be a competing process. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation. N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 2: Examples of Alkylation and Arylation Reactions

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Methyl iodide, K2CO3 | 1-acetyl-7-bromo-N-methylindolin-5-amine |

| This compound | Benzaldehyde, NaBH(OAc)3 | 1-acetyl-7-bromo-N-benzylindolin-5-amine |

Formation of Schiff Bases and Heterocyclic Condensations

The primary amine at C-5 readily condenses with aldehydes and ketones to form Schiff bases (imines). nih.govekb.eginternationaljournalcorner.com These intermediates can be valuable precursors for the synthesis of various heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrimidines or other heterocyclic structures. The formation of Schiff bases is typically catalyzed by acid or base and involves the removal of water. nih.gov These reactions are often reversible.

The synthesis of Schiff bases from primary amines and carbonyl compounds is a well-established method for creating a C=N double bond. internationaljournalcorner.com These compounds and their metal complexes exhibit a range of biological activities. researchgate.net

Table 3: Examples of Schiff Base Formation and Heterocyclic Condensation

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Benzaldehyde | Schiff base |

| This compound | Acetone | Schiff base |

| This compound | 2,4-pentanedione | Potential for fused heterocycle |

Transformations at the Bromo Substituent (C-7 Position)

The bromo group at the C-7 position is amenable to a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and alkyl groups. It can also participate in nucleophilic aromatic substitution reactions under specific conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl/Alkyl Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-7 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-indoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a versatile method for introducing a wide range of aryl, heteroaryl, and alkyl groups. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Reaction: The Heck reaction couples the bromo-indoline with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.combeilstein-journals.orglibretexts.org This reaction is a valuable method for the synthesis of vinylindolines. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin and β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-indoline and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov This method is highly efficient for the synthesis of alkynyl-substituted indolines. The reaction is typically carried out under mild conditions. wikipedia.orgnih.gov

Table 4: Examples of Cross-Coupling Reactions at the C-7 Position

| Reactant | Coupling Partner | Reaction Type | Catalyst System | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4, Na2CO3 | 1-acetyl-7-phenylindolin-5-amine |

| This compound | Styrene | Heck | Pd(OAc)2, PPh3, Et3N | 1-acetyl-7-styrylindolin-5-amine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the acetyl group is electron-withdrawing, which can facilitate SNAr reactions at the C-7 position, albeit likely requiring forcing conditions. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.com The rate of reaction is influenced by the nature of the leaving group and the electron-withdrawing substituents. masterorganicchemistry.com

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Sodium methoxide | 1-acetyl-7-methoxyindolin-5-amine |

| This compound | Sodium cyanide | 1-acetyl-5-aminoindoline-7-carbonitrile |

Modifications at the N-Acetyl Group (N-1 Position)

The N-acetyl group at the 1-position of the indoline (B122111) ring presents a key handle for synthetic modifications, including hydrolysis to the free amine and subsequent re-acylation, as well as photo-activatable cleavage.

Hydrolysis and Re-acylation Strategies

The hydrolysis of the N-acetyl group to reveal the secondary amine is a fundamental transformation in the derivatization of indoline scaffolds. This reaction is typically achieved under basic or acidic conditions. For instance, treatment of N-acetylindoline derivatives with a solution of sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water can effectively cleave the acetyl group. caribjscitech.com

Once the N-1 amine is deprotected, it can be subjected to a variety of re-acylation reactions to introduce diverse functionalities. This strategy is widely employed to synthesize libraries of N-substituted indoline analogs for structure-activity relationship (SAR) studies. A common method involves reacting the indoline with various acylating agents such as acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) in a suitable solvent like tetrahydrofuran. nih.gov This approach allows for the systematic exploration of the impact of different substituents at the N-1 position on the biological activity of the resulting compounds.

| Reaction | Reagents and Conditions | Outcome | Reference |

| Hydrolysis | NaOH, THF/H₂O, room temperature | Cleavage of N-acetyl group to yield the free amine | caribjscitech.com |

| Re-acylation | Acyl chloride/anhydride (B1165640), triethylamine, THF, 0°C to room temperature | Formation of N-acylated indoline derivatives | nih.gov |

Photo-activation and Cleavage Studies on Acetyl Groups in Indoline Derivatives

A more advanced strategy for modifying the N-acetyl group involves the use of photochemistry. Specifically, N-acetyl-7-nitroindoline derivatives have been shown to undergo photo-activated cleavage. jst.go.jp This process is initiated by photo-irradiation, which induces the transfer of the acetyl group to the oxygen atom of the neighboring 7-nitro group, forming a reactive nitronic anhydride intermediate. jst.go.jp This intermediate can then be trapped by various nucleophiles. For example, in the presence of an amine, the nitronic anhydride will acetylate the amine to form an amide, with the concomitant formation of 7-nitrosoindole. jst.go.jp

This photo-cleavable property has been explored for applications such as a photo-activatable and clean agent for ester or amide formation. jst.go.jp While this specific study focused on N-acetyl-7-nitroindoline, the principle could potentially be extended to other appropriately substituted indoline derivatives, offering a spatially and temporally controlled method for drug delivery or the generation of reactive species in a biological system. Recent research has also demonstrated the use of photoactivation to induce selective bond cleavage in proteins by creating alpha radicals at specific residues, a concept that could inspire novel photochemical strategies for indoline derivatives. acs.org

Scaffold Hopping and Isosteric Replacements Guided by this compound

Scaffold hopping and isosteric replacement are powerful drug design strategies aimed at identifying novel core structures with improved properties while retaining the desired biological activity. researchgate.netnih.govnih.gov These approaches are particularly valuable for moving into new chemical space and overcoming limitations of the original scaffold, such as poor pharmacokinetic profiles or synthetic inaccessibility. researchgate.netnih.gov

Design of Novel Indoline Analogs

Guided by the structure of this compound, medicinal chemists can design novel analogs by replacing the indoline core with other heterocyclic systems that mimic its key structural features. This process, known as scaffold hopping, can lead to the discovery of new chemotypes with potentially enhanced efficacy or selectivity. nih.govscispace.com Computational methods are often employed to identify suitable replacement scaffolds by aligning the binding site interactions of the original ligand with those of potential new scaffolds. researchgate.net

The design of novel indoline analogs often involves the synthesis of hybrid molecules that combine the indoline core with other pharmacologically active moieties. For example, indolyl dihydropyrazole derivatives have been designed and synthesized as potential anticancer agents. nih.gov Similarly, indolinedione–coumarin molecular hybrids have been created and evaluated for their antimicrobial properties. acs.org These approaches demonstrate how the indoline scaffold can serve as a template for the rational design of new bioactive compounds. The synthesis of these novel analogs often involves multi-step reaction sequences, starting from substituted indolines or indoles. caribjscitech.comresearchgate.net

Exploration of Diverse Chemical Space around the Indoline Core

Beyond replacing the core scaffold, significant efforts are dedicated to exploring the chemical space immediately surrounding the indoline nucleus. nih.govresearchgate.net This involves the systematic introduction of a wide variety of substituents at different positions of the indoline ring to probe the structure-activity relationships. For the this compound scaffold, this could involve modifications at the bromine and amine positions, in addition to the N-acetyl group.

Exploration of Biological Activity Mechanisms for Indoline Based Compounds in Vitro Studies

Mechanisms of Antiproliferative Activity in Cellular Models

Indoline (B122111) derivatives have demonstrated significant antiproliferative effects across a variety of cancer cell lines. Their ability to halt or slow the growth of cancer cells is attributed to several distinct, yet often interconnected, mechanisms of action.

The anticancer activity of indoline compounds is frequently linked to their ability to interfere with critical pathways that regulate cell growth, proliferation, and survival.

Protein Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Indoline-based molecules have been identified as inhibitors of various protein kinases. For instance, certain aminoindoline derivatives act as inhibitors of Focal Adhesion Kinase (FAK), a key mediator of cell migration and proliferation, with some compounds inhibiting FAK activity by 25-45% at a concentration of 10 µM nih.gov. The indole (B1671886) scaffold is also central to multikinase inhibitors like midostaurin, which targets several kinases including PKC-α, VEGFR, and FLT3 mdpi.com. Novel indole compounds have been specifically investigated for their inhibitory effects on protein kinases involved in growth factor signal transduction google.com.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. A number of indoline-based compounds have been designed as potent HDAC inhibitors. nih.gov For example, derivatives of indoline-2,3-dione have shown significant inhibitory activity against HDACs, with one compound exhibiting an IC50 value of 10.13 nM nih.gov. Similarly, certain indole-3-butyric acid derivatives are potent inhibitors of HDAC1, HDAC3, and HDAC6, with IC50 values in the low nanomolar range, demonstrating greater antiproliferative activity than the established HDAC inhibitor SAHA in several cancer cell lines tandfonline.comnih.gov.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin proteins, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Many indoline and indole derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govmdpi.comtandfonline.com These compounds often bind to the colchicine (B1669291) binding site on tubulin, preventing its polymerization. mdpi.comnih.gov One particularly potent indoline derivative, compound 9d, was identified as a tubulin inhibitor with an IC50 value of 3.4 µM and exhibited strong antiproliferative activity against several esophageal squamous cell carcinoma lines. nih.gov

Table 1: Indoline Derivatives as Modulators of Key Biological Pathways

| Compound Class | Target Pathway | Mechanism of Action | Key Findings |

|---|---|---|---|

| Aminoindoline derivatives | Protein Kinase (FAK) | Inhibition of Focal Adhesion Kinase activity. nih.gov | Compounds inhibited FAK activity by 25-45% at 10 µM. nih.gov |

| Indoline-2,3-dione derivatives | HDAC | Inhibition of Histone Deacetylase enzymes. nih.gov | Compound 25a showed an IC50 of 10.13 nM against HeLa cell nuclear extract. nih.gov |

| Indoline derivatives | Tubulin Polymerization | Inhibition of tubulin polymerization by binding to the colchicine site. nih.gov | Compound 9d identified as a potent inhibitor with an IC50 of 3.4 µM. nih.gov |

| Indole-3-butyric acid derivatives | HDAC | Potent inhibition of HDAC1, HDAC3, and HDAC6. tandfonline.comnih.gov | Molecule I13 showed IC50 values of 13.9, 12.1, and 7.71 nM, respectively. tandfonline.comnih.gov |

Inducing programmed cell death (apoptosis) or cellular self-digestion (autophagy) are key strategies for eliminating cancer cells. nih.gov

Apoptosis: A significant body of research shows that indoline and indole derivatives trigger apoptosis in cancer cells. nih.gov This can occur through various signaling cascades. For example, one novel indoline derivative (compound 20) was found to induce Noxa-dependent apoptosis in esophageal squamous cell carcinoma cells nih.gov. Other indolizine (B1195054) derivatives induce apoptosis in HepG2 liver cancer cells via the mitochondria p53 pathway, which involves the upregulation of p53 and Bax, downregulation of Bcl-2, and subsequent activation of caspases nih.gov. The activation of executioner caspases, like caspase-3, is a common endpoint for many of these compounds, confirming their pro-apoptotic effect. acs.orgnih.gov

Autophagy: The role of autophagy in cancer is complex, but its induction can sometimes lead to cell death. Studies have shown that indole and a synthetic derivative, NC001-8, can up-regulate autophagy and chaperone systems, which helps to reduce the aggregation of harmful polyglutamine proteins nih.gov. Another indole derivative has been shown to induce autophagy in osteosarcoma cells, highlighting another potential mechanism for their anticancer effects. mdpi.com

By interfering with the cell cycle, anticancer agents can prevent cancer cells from dividing and proliferating. Numerous indoline-based compounds have been shown to cause cell cycle arrest at specific phases. A common finding is the arrest of cancer cells in the G2/M phase, which is consistent with the mechanism of tubulin polymerization inhibition. mdpi.commdpi.comnih.gov For example, an indole-based chalcone (B49325) derivative arrested human myeloid leukemia U-937 cells at the G2/M phase nih.gov. Other derivatives have been found to halt the cell cycle in the G1 phase. nih.govtandfonline.com For instance, one indole-aryl amide derivative caused G1 phase arrest in HT29 colon cancer cells by increasing the expression of the cell cycle inhibitor p21 nih.gov. Some newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were also found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov

A major challenge in cancer therapy is the development of drug resistance. nih.gov The indole scaffold is considered a valuable resource for developing novel agents to combat resistant cancers. nih.govrsc.org Several indole-containing drugs, such as Vinblastine and Sunitinib, are already used in the clinic against various cancers, including those that have developed resistance nih.gov. In vitro studies have identified novel indole/1,2,4-triazole hybrids that show strong antiproliferative activity against the multi-drug resistant K562R cell line, proving more effective than reference compounds mdpi.com. Similarly, fumiquinazoline alkaloids, which contain an indole group, have shown efficacy against hormone therapy-resistant breast cancer cells mdpi.com. The ability of some indole compounds, like indole-3-carbinol, to modulate P-glycoprotein-mediated drug resistance further underscores their potential in overcoming this clinical obstacle. ascopost.com

Table 2: Antiproliferative Mechanisms of Indoline-Based Compounds in Cellular Models

| Mechanism | Cellular Effect | Example Compound/Class | Cell Lines Affected |

|---|---|---|---|

| Induction of Apoptosis | Noxa-dependent cell death. nih.gov | Indoline derivative (compound 20) | Esophageal Squamous Cell Carcinoma (ESCC) cells. nih.gov |

| Induction of Apoptosis | Activation of mitochondria p53 pathway. nih.gov | Indolizine derivative (C3) | HepG2 (liver cancer). nih.gov |

| Induction of Autophagy | Upregulation of autophagy pathway. nih.gov | Indole derivative (NC001-8) | Flp-In 293 cells. nih.gov |

| Cell Cycle Arrest | Arrest at G2/M phase. nih.gov | Indole-based chalcone | Human myeloid leukemia U-937. nih.gov |

| Cell Cycle Arrest | Arrest at G1 phase. nih.gov | Indole-aryl amide (compound 5) | HT29 (colon cancer). nih.gov |

| Combating Resistance | Antiproliferative activity. mdpi.com | Indole/1,2,4-triazole hybrid (III) | Multi-drug resistant K562R. mdpi.com |

Antimicrobial Research Focus

Beyond their anticancer properties, indoline and indole derivatives have emerged as a promising class of antimicrobial agents. Their activity against a range of pathogenic bacteria, including drug-resistant strains, makes them an important area of research.

The antibacterial action of indoline compounds involves various mechanisms that disrupt essential bacterial processes.

Enzyme Inhibition: One proposed mechanism is the inhibition of bacterial enzymes crucial for survival. Computational studies have suggested that indoline derivatives can act as potent antimicrobials by interacting with and inhibiting the DNA gyrase B enzyme, which is essential for bacterial DNA replication nih.gov. Other research indicated that some indole derivatives may exert their antibacterial effect by interfering with dihydrofolate reductase (DHFR), another key enzyme in bacterial metabolism mdpi.com.

Disruption of Cellular Processes: Indole derivatives can also interfere with other physiological functions in bacteria. Studies on novel indole derivatives containing pyridinium (B92312) moieties showed they were effective against phytopathogenic bacteria like Xanthomonas oryzae acs.orgacs.org. Their mechanism appears to involve the modulation and disruption of multiple physiological processes within the pathogenic bacteria acs.org.

Inhibition of Biofilm and Quorum Sensing: Bacteria often form biofilms, which are communities of cells that are highly resistant to antibiotics. Indole derivatives have shown promise in both preventing biofilm formation and eradicating established biofilms. asm.org Specifically, against extensively drug-resistant Acinetobacter baumannii (XDRAB), compounds like 7-hydroxyindole (B18039) were found to reduce the expression of quorum sensing genes (abaI and abaR), which are critical for biofilm formation and virulence asm.org. This highlights a mechanism that can restore susceptibility to conventional antibiotics.

Table 3: Antibacterial Mechanisms of Indoline/Indole Derivatives

| Mechanism | Target | Bacterial Species | Key Findings |

|---|---|---|---|

| Enzyme Inhibition | DNA Gyrase B. nih.gov | General antibacterial target. | Computational studies show strong binding affinity. nih.gov |

| Quorum Sensing Inhibition | abaI and abaR genes. asm.org | Acinetobacter baumannii (XDRAB). asm.org | 7-hydroxyindole reduced expression of key biofilm genes. asm.org |

| Disruption of Physiology | Multiple processes. acs.org | Xanthomonas oryzae. acs.orgacs.org | Indole derivatives with pyridinium moieties showed potent activity. acs.org |

Antifungal Activity Mechanisms

Indole and indoline derivatives have demonstrated significant potential as antifungal agents, particularly against resistant strains like Candida albicans. nih.gov Research into their mechanisms has revealed that these compounds can disrupt crucial cellular pathways in fungi.

One key mechanism involves the inhibition of the Ras-cAMP-PKA signaling pathway, which is vital for fungal virulence. Studies have shown that certain indoline derivatives can suppress the hyphal growth and biofilm formation of C. albicans by targeting this pathway. nih.gov Another identified mechanism is the inhibition of fungal enzymes essential for survival. For instance, some indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been found to act as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov By disrupting the fungal respiratory chain, these compounds lead to mycelial death. nih.gov

The structure-activity relationship (SAR) studies suggest that the presence and position of substituents on the indole or indoline ring are critical for antifungal potency. Halogen substituents, such as bromine or chlorine, at specific positions have been shown to be crucial for enhancing activity. mdpi.com

Table 1: In Vitro Antifungal Activity of Select Indole Derivatives

| Compound | Target Fungus | Activity Metric (EC₅₀) | Reference |

|---|---|---|---|

| 3u (an indolyl-hydroxy oxindole (B195798) derivative) | Rhizoctonia solani | 3.44 mg/L | mdpi.com |

| 3u (an indolyl-hydroxy oxindole derivative) | Botrytis cinerea | 91.05% inhibition at 50 mg/L | mdpi.com |

| Z2 (an indole-thiadiazole derivative) | Botrytis cinerea | 2.7 µg/mL | nih.gov |

Anti-Quorum Sensing Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. researchgate.netmdpi.com Disrupting QS, a strategy known as quorum quenching, is a promising approach to combat bacterial infections without exerting selective pressure that leads to resistance. mdpi.comnih.gov

Indole and its derivatives are recognized as significant anti-QS agents. frontiersin.org They can interfere with bacterial signaling in several ways:

Inhibition of Signal Molecule Production: They can suppress the synthesis of QS signal molecules like N-acyl-homoserine lactones (AHLs). researchgate.net

Interference with Signal Receptors: Indole can bind to bacterial signal receptors, such as LuxR-type regulators, preventing the natural signal molecules from binding and activating gene transcription. researchgate.net

Regulator Misfolding: One proposed mechanism is that indole acts as a protein folding inhibitor, altering the conformation of regulator proteins like AsqR and preventing them from interacting with QS molecules. researchgate.net

Studies on Serratia marcescens have shown that various indole derivatives, including those with fluoro and methyl substitutions, can dose-dependently inhibit prodigiosin (B1679158) production (a QS-regulated pigment), biofilm formation, and bacterial motility. frontiersin.org

Table 2: Anti-Quorum Sensing Activity of Select Indole Derivatives

| Compound | Target Bacterium | Observed Effect | Reference |

|---|---|---|---|

| 6-fluoroindole | Serratia marcescens | Suppressed prodigiosin production, biofilm formation, and virulence factor secretion. | frontiersin.org |

| 7-methylindole | Serratia marcescens | Suppressed prodigiosin production, biofilm formation, and virulence factor secretion. | frontiersin.org |

| Indole-3-carboxaldehyde (ICA) | Escherichia coli | Acts as a quorum-sensing inhibitor (QSI). | nih.gov |

Receptor Modulation Studies for Indoline Derivatives

Indoline derivatives are known to interact with various neurotransmitter receptors, making them valuable candidates for treating neurological and psychiatric disorders.

The serotonin (B10506) 5-HT₆ receptor, which is almost exclusively found in the central nervous system, is a key target for drugs aimed at improving cognitive function. mdpi.comnih.gov Antagonism of this G protein-coupled receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory. mdpi.comnih.gov

Many potent and selective 5-HT₆ receptor antagonists are based on an indole or indoline scaffold. nih.gov For example, the N1-azinylsulfonyl-1H-indole derivative known as compound 25 was identified as a potent and selective 5-HT₆ receptor antagonist. In animal models, it demonstrated significant pro-cognitive and antidepressant-like properties. nih.gov The therapeutic potential of 5-HT₆ antagonists for Alzheimer's disease has been a major focus of research, although clinical trial outcomes have been mixed. mdpi.comacs.org

Beyond the 5-HT₆ receptor, indole derivatives interact with other key neurotransmitter receptors.

5-HT₁ₐ and 5-HT₂ₐ Receptors: These receptors are targets for drugs treating anxiety and depression. nih.gov Studies of certain indole derivatives (D2AAK5, D2AAK6, and D2AAK7) have detailed their interactions. The primary anchoring point is an electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. The indole moiety itself penetrates a hydrophobic pocket within the receptor. nih.gov

Dopamine (B1211576) and Adrenergic Receptors: The antidepressant-like effects of some 5-HT₆ receptor antagonists have been linked to their actions at dopamine D₁ and D₂ receptors and α₂-adrenoceptors, suggesting a complex polypharmacology. nih.gov

Anti-inflammatory Pathways and Targets

Chronic inflammation is implicated in a wide range of diseases. Indoline and indole derivatives have shown potent anti-inflammatory activity through various mechanisms. mdpi.comacs.org These compounds can modulate the immune system by reducing the production and release of key pro-inflammatory mediators. nih.gov

In vitro studies using macrophage cell lines (like RAW264.7) have shown that indoline derivatives can protect cells from lipopolysaccharide (LPS)-induced inflammation. The primary mechanisms include the significant reduction of:

Nitric Oxide (NO): A signaling molecule that can be pro-inflammatory at high levels. rsc.org

Tumor Necrosis Factor-alpha (TNF-α): A major cytokine driving systemic inflammation. acs.orgnih.govrsc.org

Interleukin-6 (IL-6) and Interleukin-1-beta (IL-1β): Pro-inflammatory cytokines involved in the acute phase response. acs.orgnih.govrsc.org

The gut microbiota metabolizes tryptophan into indole and its derivatives, which play a role in maintaining intestinal balance by regulating the expression of pro- and anti-inflammatory cytokines and attenuating inflammation in intestinal cells and macrophages. oup.com

Table 3: Anti-inflammatory Activity of Select Indoline/Indole Derivatives

| Compound Class/Derivative | Model | Key Findings | Reference |

|---|---|---|---|

| Indoline Derivatives | LPS-stimulated RAW264.7 macrophages | Protected against cytotoxicity and reduced elevation of NO, TNF-α, and IL-6. | acs.org |

| Indole-imidazolidine Derivatives | Carrageenan-induced peritonitis model | Reduced leukocyte migration and release of TNF-α and IL-1β. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivatives | LPS-stimulated RAW264.7 macrophages | Inhibited production of NO, IL-6, and TNF-α. | rsc.org |

Enzyme Inhibition Studies of Indoline Analogs

The indoline scaffold is a versatile template for designing inhibitors of various enzymes implicated in disease.

Kinases: Several indoline-based compounds have been developed as kinase inhibitors for cancer therapy. For instance, 1-benzyl-5-bromoindolin-2-one derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.gov Other studies have identified indoline derivatives that inhibit Bruton's tyrosine kinase (BTK), which is crucial for B-cell signaling and a target for inflammatory diseases. researchgate.net

Carboxylesterases (CE): These enzymes are involved in the metabolism of numerous drugs. Isatins (indole-2,3-diones), which are structurally related to indolines, can act as potent and specific CE inhibitors, potentially modulating the metabolism of co-administered drugs. nih.gov

Bacterial Enzymes: As part of the search for new antibiotics, inhibitors of essential bacterial enzymes are being developed. Indoline-6-sulfonamide derivatives were discovered to be effective inhibitors of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), an enzyme critical for bacterial cell wall synthesis in many bacteria. nih.gov

Other Enzymes: Indoline-based compounds have been designed to inhibit enzymes relevant to inflammation, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.org Additionally, indoline-2,3-dione derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting potential for diabetes treatment. acs.org

Table 4: Enzyme Inhibition by Select Indoline Analogs

| Compound Class | Target Enzyme | Biological Relevance | Reference |

|---|---|---|---|

| 1-benzyl-5-bromoindolin-2-one derivative (7d) | VEGFR-2 | Anti-angiogenesis (Cancer) | nih.gov |

| Indoline-6-Sulfonamides | DapE | Antibacterial | nih.gov |

| Isatins (Indole-2,3-diones) | Carboxylesterases (CE) | Drug Metabolism Modulation | nih.gov |

| Indoline Derivative (43) | 5-Lipoxygenase (5-LOX) | Anti-inflammatory | acs.org |

| Indoline-2,3-dione Sulfonamide (11) | α-glucosidase & α-amylase | Anti-diabetic | acs.org |

Topoisomerase Inhibition

Topoisomerases are vital enzymes that regulate the topology of DNA, playing a crucial role in DNA replication, transcription, and repair. Their inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering cell death in rapidly dividing cancer cells. sigmaaldrich.com Indoline and its related heterocyclic structures, such as indole derivatives, have been identified as effective inhibitors of both topoisomerase I and topoisomerase II. sigmaaldrich.compurdue.edu

Research into 3-methyl-2-phenyl-1H-indole derivatives identified compounds with significant antiproliferative activity. nih.gov Subsequent investigations into their mechanism of action revealed that the most potent analogues were capable of inhibiting topoisomerase II (topo II). nih.gov For instance, in an in vitro relaxation assay using supercoiled pBR322 DNA, compounds 11 and 12 were shown to inhibit topo II activity at a concentration of 100 μM. nih.gov Compound 12 , in particular, demonstrated complete inhibition of the enzyme's relaxation activity. nih.gov Further studies at lower concentrations confirmed that compound 12 could inhibit topo II at concentrations as low as 25 μM. nih.gov

Similarly, a series of analogues with a hydroxyl substituent at the R² position (compounds 30-33 ) exhibited low micromolar GI₅₀ values and significant topo II inhibitory activity at 100 μM. nih.gov

Table 1: In Vitro Topoisomerase II Inhibition by Selected Indole Analogs

| Compound | Concentration (μM) | Topo II Inhibition | Source |

|---|---|---|---|

| 11 | 100 | Partial Inhibition | nih.gov |

| 12 | 100 | Complete Inhibition | nih.gov |

| 12 | 25 | Active | nih.gov |

| 30 | 100 | Significant Inhibition | nih.gov |

| 32 | 100 | Significant Inhibition | nih.gov |

| 33 | 100 | Significant Inhibition | nih.gov |

Another example is Intoplicine, a derivative of the 7H-benzo[e]-pyrido-[4,3-b]-indole series, which inhibits both topoisomerase I and topoisomerase II. purdue.edu In vitro studies using a human tumor soft-agar cloning assay showed that with a one-hour exposure, Intoplicine at 10.0 micrograms/mL caused a positive response in 54% of the tested tumor specimens. purdue.edu

Additionally, some thiosemicarbazide (B42300) derivatives containing an indole moiety have been identified as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov Compound 2 from this class demonstrated a dose-dependent inhibition of topoisomerase IIα with an IC₅₀ value of approximately 43 µM. nih.gov

VEGFR-2 Inhibitory Mechanisms

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key transmembrane tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels. researchgate.net Overexpression or hyperactivation of VEGFR-2 is common in many cancers, making it a prime target for anticancer therapies. nih.gov Indoline-2-one scaffolds are a cornerstone in the design of potent VEGFR-2 inhibitors. nih.gov

These inhibitors typically function via two main mechanisms:

Type I inhibitors bind to the active (DFG-in) conformation of the VEGFR-2 kinase domain, competing with ATP at its binding site. They form hydrogen bonds with key residues like Glu917 and Cys919 in the hinge region. nih.gov Sunitinib is a classic example of a Type I inhibitor. nih.gov

Type II inhibitors target the inactive (DFG-out) conformation, binding to both the ATP site and an adjacent hydrophobic pocket. nih.gov Sorafenib (B1663141) and Lenvatinib are examples of Type II inhibitors. nih.gov

Numerous indoline-based compounds have been synthesized and evaluated for their VEGFR-2 inhibitory activity. A recently developed 1H-indole derivative, compound 7 , showed significant in vitro inhibitory potential against VEGFR-2, with an IC₅₀ value of 25 nM, which was more potent than the reference drug sorafenib (IC₅₀ = 35 nM). researchgate.net

Another study focused on indoline-2-one derivatives led to the identification of several potent compounds. nih.gov The most promising derivatives were evaluated for their direct inhibitory effect on VEGFR-2 kinase. nih.gov

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activities of Indolin-2-one Derivatives

| Compound | IC₅₀ (μM) | Source |

|---|---|---|

| 5b | 0.160 ± 0.008 | nih.gov |

| 10e | 0.358 ± 0.019 | nih.gov |

| 10g | 0.087 ± 0.004 | nih.gov |

| 15a | 0.180 ± 0.009 | nih.gov |

| 17a | 0.078 ± 0.004 | nih.gov |

| Sunitinib (Reference) | 0.139 ± 0.007 | nih.gov |

As shown in the table, compound 17a emerged as the most potent inhibitor, being 1.78 times more potent than sunitinib. nih.gov Compound 10g also demonstrated superior activity to sunitinib. nih.gov These findings highlight the potential of the indoline-2-one scaffold for developing powerful anti-angiogenic agents.

SHP1 Inhibition

Src homology region 2 domain-containing phosphatase 1 (SHP1) is a non-receptor protein tyrosine phosphatase that generally acts as a negative regulator of signaling pathways, particularly in hematopoietic cells. Its inhibition is being explored as a strategy for cancer immunotherapy. nih.gov

The development of specific SHP1 inhibitors based on an indoline or related indole scaffold is an active area of research. One study reported the development of 6H-indolo-[2,3-b]-quinoxaline derivatives as bifunctional SHP1 inhibitors. nih.gov Compound 5a from this series was found to selectively inhibit the enzymatic activity of the SHP1 protein tyrosine phosphatase (PTP) domain with an IC₅₀ of 2.34 ± 0.06 μM. nih.gov

While much of the research on small molecule inhibitors in this class has focused on the closely related SHP2, selectivity studies provide insights into SHP1 inhibition. For example, an investigation of oxindole-based inhibitors of SHP2 identified compounds with varying degrees of selectivity against SHP1. nih.gov A derivative, SPI-112 (6 ), inhibited SHP2 with an IC₅₀ of 1.0 μmol/L and showed 18-fold selectivity over SHP1. nih.gov Another compound, NSC-87877 (3 ), potently inhibited both SHP2 (IC₅₀ = 0.318 μmol/L) and SHP1 (IC₅₀ = 0.335 μmol/L), demonstrating a lack of selectivity. nih.gov

Table 3: In Vitro Inhibition of SHP1 and SHP2 by Selected Compounds

| Compound | Target | IC₅₀ (μM) | Selectivity (SHP1 vs SHP2) | Source |

|---|---|---|---|---|

| 5a | SHP1 | 2.34 ± 0.06 | Selective for SHP1 | nih.gov |

| SPI-112 (6 ) | SHP2 | 1.0 | 18-fold for SHP2 over SHP1 | nih.gov |

| NSC-87877 (3 ) | SHP1 | 0.335 | Non-selective | nih.gov |

| NSC-87877 (3 ) | SHP2 | 0.318 | Non-selective | nih.gov |

These studies underscore the challenge and importance of designing selective inhibitors to probe the specific biological functions of SHP1. The indoloquinoxaline scaffold represents a promising starting point for developing potent and selective SHP1 inhibitors for therapeutic applications. nih.gov

Future Research Directions and Unexplored Avenues for 1 Acetyl 7 Bromoindolin 5 Amine

Development of Novel Indoline-Based Probes for Biological Systems

The inherent fluorescence and electrochemical properties of the indoline (B122111) nucleus make it an excellent candidate for the development of molecular probes. Future research will likely focus on designing and synthesizing novel indoline-based probes for real-time imaging and sensing of biological molecules and processes. These probes could be engineered to detect specific ions, reactive oxygen species, or even larger biomolecules like proteins and nucleic acids. elsevierpure.com

A significant area of interest is the creation of "off-on" fluorescent probes, where the fluorescence is quenched in the unbound state and activated upon binding to the target molecule. elsevierpure.com This strategy offers high signal-to-noise ratios, which is crucial for sensitive detection in complex biological environments. For instance, researchers have successfully developed deep-red emissive probes based on benzo[c,d]indole-quinoline scaffolds for live-cell imaging of nucleolar RNA. elsevierpure.com These probes exhibit a more than 100-fold increase in fluorescence upon binding to RNA, demonstrating the potential of indole-based structures in this application. elsevierpure.com

Furthermore, the development of dual-emission probes, which exhibit fluorescence at two different wavelengths, can provide more accurate and reliable detection by offering an internal reference. nih.gov A recent study detailed a dual-channel responsive fluorescent probe for detecting hypochlorous acid in both environmental and biological systems, showcasing the versatility of these molecular tools. nih.gov The intelligent design of such probes, potentially incorporating the 1-Acetyl-7-bromoindolin-5-amine scaffold, could lead to powerful new tools for diagnostics and biomedical research. nih.gov

Investigation of Photo-Switchable Properties of Indoline Derivatives

The ability of certain molecules to change their structure and properties in response to light, a phenomenon known as photo-switching, is a rapidly growing area of research. Indoline derivatives are promising candidates for the development of photo-switchable compounds with applications in targeted drug delivery and photopharmacology. nih.govacs.org

The core principle involves designing molecules that can be reversibly isomerized between a biologically active and an inactive state using light of specific wavelengths. nih.gov This allows for precise spatial and temporal control over drug activity, minimizing off-target effects. One approach, termed "azologization," involves replacing a carbon-carbon double bond with an azo group to create a photo-switchable analog of a known bioactive compound. nih.gov

Future research in this area will focus on:

Designing novel photo-switches: Exploring different photo-responsive moieties that can be incorporated into the indoline scaffold.

Optimizing photochemical properties: Fine-tuning the absorption wavelengths, quantum yields, and thermal stability of the photo-isomers. rsc.orgrsc.org

Biological evaluation: Testing the photo-switchable indoline derivatives in cellular and animal models to validate their efficacy and safety. rsc.org

Integration of this compound into Complex Molecular Architectures (e.g., Nucleosides)

The unique structural and electronic properties of the indoline nucleus make it an attractive building block for the synthesis of complex molecular architectures with novel functions. One particularly interesting avenue is the integration of indoline derivatives, such as this compound, into nucleosides.

This could lead to the development of:

Novel therapeutic agents: Indoline-modified nucleosides could exhibit enhanced antiviral or anticancer activity by interfering with DNA or RNA synthesis.

Fluorescent nucleoside analogs: These could be used as probes to study DNA-protein interactions and other cellular processes.

Building blocks for DNA nanotechnology: The unique properties of indoline-containing nucleosides could be exploited to create novel DNA-based materials and devices.

The synthesis of such complex molecules presents a significant challenge, requiring the development of new and efficient synthetic methodologies. nih.gov However, the potential rewards in terms of new scientific discoveries and therapeutic applications are substantial.

Advanced Computational Methodologies for Predicting Indoline Reactivity and Biological Interactions

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in drug discovery and materials science. researchgate.netnih.gov In the context of indoline chemistry, these methods can be used to:

Predict the reactivity of indoline derivatives: Quantum chemical calculations can provide insights into the electronic structure and reactivity of different indoline compounds, guiding the design of new synthetic routes. acs.org

Simulate biological interactions: Molecular docking and molecular dynamics simulations can be used to predict how indoline-based molecules will bind to their biological targets, such as enzymes and receptors. researchgate.netmdpi.com This information can be used to design more potent and selective drugs.